In-Depth Technical Guide: Chemical and Physical Properties of 4-(Aminomethyl)-2-nitrophenol
In-Depth Technical Guide: Chemical and Physical Properties of 4-(Aminomethyl)-2-nitrophenol
Executive Summary
In the landscape of contemporary organic synthesis and drug development, functionalized nitrophenols serve as critical building blocks. 4-(Aminomethyl)-2-nitrophenol , predominantly utilized and stabilized as its sulfate salt (CAS: 2138204-41-6)[1], represents a highly versatile small-molecule scaffold[2]. Characterized by an electron-deficient aromatic core, an acidic phenolic hydroxyl, and a basic primary amine, this compound offers unique orthogonal reactivity. This whitepaper provides an authoritative technical analysis of its physicochemical properties, structural dynamics, and validated methodologies for its synthesis and spectroscopic characterization.
Structural Identity and Electronic Dynamics
The molecule features a phenol core with a nitro group (-NO₂) positioned ortho to the hydroxyl group, and an aminomethyl group (-CH₂NH₂) at the para position.
This specific arrangement dictates its fundamental chemical behavior[1]:
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Enhanced Phenolic Acidity: The ortho-nitro group exerts strong electron-withdrawing inductive and resonance effects. This stabilizes the phenoxide anion upon deprotonation, significantly lowering the pKa of the hydroxyl group compared to an unsubstituted phenol.
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Aliphatic Basicity: Unlike anilines, the primary amine in this compound is insulated from the aromatic ring's electron-withdrawing resonance by a methylene bridge (-CH₂-). Consequently, it retains the high basicity typical of aliphatic amines (pKa ~ 9–10).
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Amphoteric Nature & Salt Formation: Due to the presence of both an acidic and a basic functional group, the free base exists as a zwitterion in neutral aqueous environments. To prevent oxidative degradation and polymerization of the primary amine, the compound is commercially supplied and stored as a sulfate salt [3].
Physicochemical Properties
The following quantitative data summarizes the core physical and computed properties of the sulfate salt derivative, providing essential parameters for formulation and analytical tracking.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 4-(aminomethyl)-2-nitrophenol;sulfuric acid | [3] |
| CAS Registry Number | 2138204-41-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O₇S | [3] |
| Molecular Weight | 266.23 g/mol | [3] |
| Exact Mass | 266.02087 Da | [3] |
| Topological Polar Surface Area (TPSA) | 175 Ų | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 8 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthetic Methodology: Rational Design and Execution
While the compound can be derived from various precursors, a highly controlled reductive amination of 4-hydroxy-3-nitrobenzaldehyde ensures high fidelity and yield.
Figure 1: Synthetic workflow for 4-(aminomethyl)-2-nitrophenol sulfate via reductive amination.
Protocol 1: Reductive Amination and Sulfate Salt Formation
Objective: Synthesize and stabilize 4-(aminomethyl)-2-nitrophenol sulfate.
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Iminium Ion Formation: Dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 2 hours.
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Causality: A massive excess of ammonium acetate is critical to drive the equilibrium toward the imine/iminium intermediate. This high concentration outcompetes the potential formation of secondary amines, which occurs when the newly formed primary amine attacks unreacted aldehyde.
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Selective Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise.
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Causality: NaBH₃CN is highly chemoselective at pH 6–7. It rapidly reduces the protonated iminium ion but reacts sluggishly with the unreacted carbonyl, ensuring a high yield of the primary amine without reducing the starting material to an alcohol.
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Workup and Extraction: Quench the reaction with 1M HCl (Caution: HCN gas evolution; perform in a fume hood). Adjust to pH 9 with NaOH and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Self-Validation: Thin Layer Chromatography (TLC) using DCM:MeOH (9:1) must show a baseline spot (highly polar amine) and the complete absence of the high-Rf, UV-active aldehyde starting material, visually confirming 100% conversion.
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Salt Precipitation: Dissolve the crude free base in absolute ethanol. Slowly add a stoichiometric amount of 1M H₂SO₄ in ethanol dropwise at 0°C. Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum.
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Causality: The sulfate salt is highly insoluble in cold ethanol. This thermodynamic sink allows for rapid crystallization, effectively excluding organic impurities from the crystal lattice.
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Analytical Validation and Spectroscopic Characterization
To ensure the material meets the rigorous >95% purity standard required for downstream drug development, a multiplexed analytical approach is mandatory.
Figure 2: Multiplexed analytical validation workflow for structural confirmation and purity.
Protocol 2: Spectroscopic Validation and Purity Analysis
Objective: Confirm the structural integrity and exact mass of the synthesized sulfate salt.
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Sample Preparation for NMR: Dissolve 10 mg of the sulfate salt in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Causality: The ionic nature of the sulfate salt renders it completely insoluble in standard non-polar NMR solvents like CDCl₃. DMSO-d₆ effectively disrupts the strong intermolecular hydrogen bonding and the crystal lattice, providing a homogenous solution.
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¹H-NMR Acquisition: Acquire the spectrum at 400 MHz.
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Self-Validation: The spectrum must display a distinct singlet integrating to 2H at approximately 4.0 ppm, corresponding to the benzylic methylene protons (-CH₂-). The integration ratio of the aromatic protons (3H) to these methylene protons (2H) serves as an internal quantitative check for structural integrity.
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FTIR Analysis: Perform Attenuated Total Reflectance (ATR) FTIR.
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Causality: ATR-FTIR requires no sample preparation (unlike KBr pelleting), preventing moisture absorption that could mask the critical -OH and -NH₃⁺ stretching regions.
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Self-Validation: The spectrum must show a broad band at 3200–2800 cm⁻¹ (ammonium N-H stretch) and strong asymmetric/symmetric NO₂ stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹. The absence of a sharp carbonyl peak at ~1700 cm⁻¹ confirms the absence of unreacted precursor.
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LC-MS Purity Check: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.
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Self-Validation: The mass spectrometer, operating in positive electrospray ionization (ESI+) mode, must show a dominant [M+H]⁺ peak at m/z 169.06, confirming the exact mass of the free base (C₇H₈N₂O₃)[3].
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Safety, Handling, and Supramolecular Applications
GHS Classification and Handling
According to standardized GHS classifications[3], 4-(aminomethyl)-2-nitrophenol sulfuric acid is designated with the following hazard statements:
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H302: Harmful if swallowed.
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H315 & H318: Causes skin irritation and serious eye damage.
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H335: May cause respiratory irritation.
Protocol Standard: All handling must occur within a certified Class II biological safety cabinet or chemical fume hood. Personnel must utilize nitrile gloves, tightly sealed safety goggles, and a lab coat.
Applications in Supramolecular Chemistry
Beyond its role as a pharmaceutical intermediate[4], the molecule's dense array of hydrogen bond donors (-OH, -NH₃⁺) and acceptors (-NO₂, SO₄²⁻) makes it an exceptional candidate for forming complex, ordered supramolecular assemblies[1]. The interplay of these functional groups leads to predictable hydrogen-bonding patterns (supramolecular synthons), which are currently being leveraged in the design of novel crystalline materials and advanced chemical sensors.
References
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4-(Aminomethyl)-2-nitrophenol; sulfuric acid | C7H10N2O7S | CID 132342126 Source: PubChem, National Center for Biotechnology Information URL:[Link]
Sources
- 1. 4-(Aminomethyl)-2-nitrophenol sulfate | 2138204-41-6 | Benchchem [benchchem.com]
- 2. CAS: 2138204-41-6 | CymitQuimica [cymitquimica.com]
- 3. 4-(Aminomethyl)-2-nitrophenol; sulfuric acid | C7H10N2O7S | CID 132342126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Aminomethyl)-2-nitrophenol sulfate | 2138204-41-6 | Benchchem [benchchem.com]
